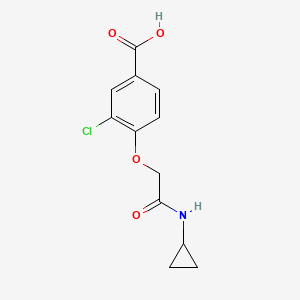
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid is a chemical compound characterized by its chloro and dimethylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(dimethylamino)ethanol.
Esterification: The carboxylic acid group of 3-chlorobenzoic acid is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.
Nucleophilic Substitution: The ester is then reacted with 2-(dimethylamino)ethanol under nucleophilic substitution conditions to introduce the dimethylamino group.
Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.
Biology: In biological studies, the compound may be used to investigate enzyme inhibition or as a probe to study cellular processes.
Industry: The compound's properties may be exploited in the manufacturing of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
3-Chlorobenzoic Acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(2-(Dimethylamino)ethoxy)benzoic Acid: Similar structure but without the chlorine atom, leading to variations in chemical behavior.
3,4-Dichlorobenzoic Acid:
Uniqueness: The presence of both the chloro and dimethylamino groups in 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid provides unique chemical properties that distinguish it from similar compounds
Propiedades
IUPAC Name |
3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-13(2)10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRYWPBNLIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)

![1-[(4-bromophenyl)sulfonyl]-L-proline](/img/structure/B7817682.png)
![Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-](/img/structure/B7817685.png)




![6-[(2,3,4-Trifluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7817730.png)
![1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817734.png)
